molecular formula C16H20ClNO B13738697 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride CAS No. 14185-09-2

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride

Cat. No.: B13738697
CAS No.: 14185-09-2
M. Wt: 277.79 g/mol
InChI Key: OGVDEACSYKRHQY-UHFFFAOYSA-N
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Description

These compounds are characterized by a central propanol backbone substituted with aromatic groups (e.g., phenyl rings) and amine functionalities, often synthesized for pharmacological applications such as antifertility agents, adrenergic agonists, or intermediates in drug development . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

CAS No.

14185-09-2

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H

InChI Key

OGVDEACSYKRHQY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Related CAS

33860-73-0 (Parent)

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride typically involves the introduction of an amino group onto a 1,1-diphenyl-2-methylpropanol skeleton. Two main synthetic strategies are commonly reported:

  • Reductive Amination of 2-methyl-1,1-diphenylpropan-1-one :
    This method involves the reaction of 2-methyl-1,1-diphenylpropan-1-one (a ketone) with ammonia or a primary/secondary amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reductive amination converts the ketone to the corresponding amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. This method is favored for its straightforward approach and relatively high yields.
    Reaction conditions typically include mild temperatures and controlled addition of reagents to avoid side reactions.
    Summary:

    • Starting material: 2-methyl-1,1-diphenylpropan-1-one
    • Reagents: Ammonia or amine, NaBH4 or LiAlH4
    • Product: 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride
    • Salt formation: Reaction with HCl to form hydrochloride salt
  • Hydrogenation of 2-methyl-1,1-diphenylpropan-1-ol with Ammonia :
    Another approach involves the catalytic hydrogenation of 2-methyl-1,1-diphenylpropan-1-ol in the presence of ammonia and a catalyst such as palladium on carbon (Pd/C). This method facilitates the substitution of a hydroxyl group by an amino group under hydrogenation conditions.
    Industrially, this reaction is carried out under elevated hydrogen pressure and temperature to increase efficiency and yield. The catalyst choice and reaction parameters are optimized for selectivity and purity.
    Summary:

    • Starting material: 2-methyl-1,1-diphenylpropan-1-ol
    • Reagents: Ammonia, hydrogen gas
    • Catalyst: Palladium on carbon (Pd/C)
    • Conditions: Elevated pressure and temperature for hydrogenation
    • Product: 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride

Industrial Production Methods

Industrial-scale synthesis of 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride generally employs continuous flow reactors to enhance reaction control and scalability. Key features include:

  • Use of continuous flow hydrogenation reactors with robust catalysts to maintain high throughput and consistent product quality.
  • Optimization of hydrogen pressure, temperature, and ammonia concentration to maximize yield and minimize impurities.
  • Downstream purification involving crystallization and filtration to isolate the hydrochloride salt with high purity suitable for pharmaceutical or research use.

Industrial processes prioritize cost-effectiveness, safety, and environmental considerations, often incorporating solvent recycling and waste minimization strategies.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents & Catalysts Reaction Conditions Advantages Limitations
Reductive Amination 2-methyl-1,1-diphenylpropan-1-one Ammonia or amine, NaBH4 or LiAlH4 Mild temperature, controlled addition High selectivity, straightforward Sensitive to moisture, requires careful handling of reducing agents
Catalytic Hydrogenation 2-methyl-1,1-diphenylpropan-1-ol Ammonia, H2 gas, Pd/C catalyst Elevated pressure and temperature Scalable, suitable for industrial production Requires high-pressure equipment, catalyst cost
Continuous Flow Industrial Hydrogenation Same as above Same as above Continuous flow, optimized parameters High yield, consistent quality Requires specialized equipment

Mechanistic Insights and Reaction Monitoring

  • The reductive amination proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine.
  • Hydrogenation involves the catalytic replacement of the hydroxyl group with an amino group under hydrogen gas atmosphere.
  • Reaction progress is typically monitored by chromatographic methods such as high-performance liquid chromatography (HPLC) and spectroscopic techniques including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
  • Thermal analysis confirms the stability of the product and helps optimize reaction conditions to avoid decomposition.

Summary and Professional Considerations

The preparation of 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride is well-established through reductive amination and catalytic hydrogenation methods. Both laboratory-scale and industrial processes are documented, with the latter emphasizing continuous flow and catalyst efficiency.

The choice of method depends on the scale, available equipment, and desired purity. Reductive amination offers simplicity and selectivity, while hydrogenation is preferred for large-scale production owing to its scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups may participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison of Aminopropanol Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
1,1-Diphenyl-2-methyl-3-aminopropanol HCl* C₁₆H₁₉NO·HCl (inferred) ~277.8 1,1-diphenyl, 2-methyl, 3-amine Hypothetical: Potential CNS activity
1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl C₁₀H₁₆ClNO₃ 233.69 3-methoxyphenoxy, 1-amine Adrenergic agent; possible β-receptor modulation
Ethylephrine Hydrochloride C₁₀H₁₆ClNO₂ 225.69 3-hydroxyphenyl, 2-ethylamine Sympathomimetic; used for hypotension
1-Amino-3-chloro-2-propanol HCl C₃H₉Cl₂NO 158.02 3-chloro, 1-amine Antifertility research; instability noted
Methyl 3-amino-2,2-dimethylpropanoate HCl C₆H₁₄ClNO₂ 167.64 2,2-dimethyl, methyl ester Intermediate in organic synthesis

Key Observations :

Amine Position : The 3-amine group in these compounds is critical for receptor binding, as seen in ethylephrine hydrochloride’s adrenergic activity .

Stability : Chlorine or ester substituents (e.g., in ) may reduce stability, requiring specialized storage or formulation.

Research Findings and Contradictions

  • Instability in Chlorinated Analogs: highlights instability in 1-amino-3-chloro-2-propanol hydrochloride due to reactive chlorine and amine groups, limiting its therapeutic use despite promising initial results .
  • Adrenergic Activity: Ethylephrine hydrochloride () demonstrates the importance of the hydroxyl and ethylamine groups in α-adrenergic receptor activation, a feature absent in non-phenolic analogs like the methoxyphenoxy derivative .
  • Synthetic Feasibility: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride () serves as a stable intermediate, contrasting with the more reactive aminopropanol derivatives .

Biological Activity

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride (CAS No. 14185-09-2) is an organic compound with notable biological activities, particularly in the central nervous system. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H20ClNOC_{16}H_{20}ClNO and a molecular weight of approximately 291.79 g/mol. Its structure includes two phenyl groups attached to a central carbon atom, a methyl group, and an amino group. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemistry and pharmacology.

The biological activity of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride can be attributed to its interactions with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
  • Hydrophobic Interactions : The phenyl groups contribute to hydrophobic interactions that influence cellular pathways.
  • Enzyme Interaction : The compound may interact with enzymes, altering their activity and affecting various biochemical pathways.

Biological Activities

Research indicates that 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride exhibits several biological activities:

  • Neuropharmacological Effects : It has shown potential in modulating neurotransmission processes.
  • Antioxidant Properties : The compound may possess antioxidant activities, contributing to its protective effects on cellular systems.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1,1-Diphenyl-2-methyl-3-amino-propanolC16H19NOC_{16}H_{19}NOLacks the hydrochloride salt; similar activity
1,1-DiphenylpropanolC18H22OC_{18}H_{22}OLacks amino group; primarily used as solvent
2-Amino-2-methyl-1-propanol hydrochlorideC4H11NOC_{4}H_{11}NOSimpler structure; different biological activities

The presence of both amino and phenyl groups in 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride enhances its lipophilicity and reactivity compared to simpler derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : Research has demonstrated that the compound can modulate neurotransmitter levels, indicating potential therapeutic applications in treating neurological disorders.
  • Antioxidant Activity : In vitro studies have shown that it exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Testing : Initial tests revealed that the compound has varying degrees of antimicrobial activity against specific bacterial strains, suggesting potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with the condensation of diphenylketone with methylamine, followed by hydroxylation and hydrochlorination. Key steps include:

  • Reagent selection : Use of catalytic agents like palladium on carbon for hydrogenation .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
  • Yield optimization : Adjusting reaction time (e.g., reflux for 12–24 hours) and stoichiometric ratios to minimize side products .

Q. How is structural elucidation performed for this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl and phenyl groups) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 201.69 g/mol for the free base) .
  • X-ray crystallography : For definitive stereochemical assignment in solid-state studies .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as:

  • A pharmacophore scaffold for designing β-adrenergic receptor ligands due to its amino alcohol backbone .
  • A probe molecule in studying neurotransmitter interactions, leveraging its structural similarity to catecholamine derivatives .
  • A precursor for synthesizing chiral ligands in asymmetric catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between structurally similar analogs?

  • Methodological Answer :

  • Comparative SAR analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on receptor binding using radioligand assays .
  • Statistical modeling : Apply multivariate regression to identify confounding variables (e.g., solubility differences in analogs like 1-Amino-3-(2-methoxyphenyl)propan-2-ol hydrochloride) .
  • In silico docking : Use molecular dynamics simulations to assess steric/electronic interactions with target proteins .

Q. What computational approaches optimize reaction conditions for synthesizing derivatives with improved bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify energy-efficient conditions (e.g., solvent selection, temperature) .
  • Machine learning : Train models on historical reaction data to recommend optimal catalysts (e.g., Pd/C vs. Raney nickel) and molar ratios .
  • High-throughput screening : Use robotic platforms to test 100+ variants of reaction parameters (pH, pressure) in parallel .

Q. How can novel analogs with improved metabolic stability be designed?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester moieties (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate) to enhance oral bioavailability .
  • Structure-activity relationship (SAR) : Systematically modify the phenyl ring (e.g., halogenation) and measure stability in hepatic microsome assays .

Analytical and Safety Considerations

Q. What methods ensure purity and stability in long-term storage?

  • Methodological Answer :

  • HPLC analysis : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and compare degradation profiles via LC-MS .
  • Lyophilization : For hygroscopic hydrochloride salts, lyophilize under vacuum to prevent hydrolysis .

Q. How is the toxicological profile assessed during preclinical studies?

  • Methodological Answer :

  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In vivo acute toxicity : Administer escalating doses (10–1000 mg/kg) to rodents and monitor organ histopathology .
  • Cardiotoxicity screening : Use hERG channel inhibition assays to assess arrhythmia risk .

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